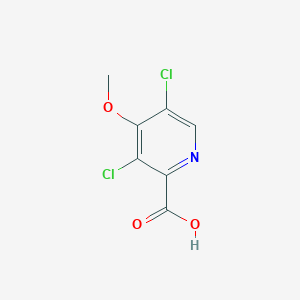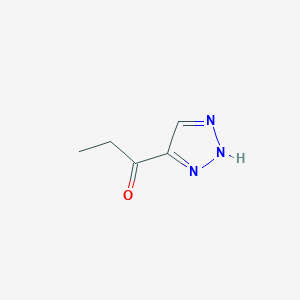
1-(2H-1,2,3-Triazol-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,2,3-Triazol-4-yl)propan-1-one is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one can be synthesized via “Click” chemistry, specifically through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst, resulting in the formation of the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which offers several advantages such as high selectivity, better yield, and accelerated reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
化学反応の分析
Types of Reactions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1-(2H-1,2,3-Triazol-4-yl)propan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with similar applications but different chemical properties.
1,3,5-Triazine: A six-membered ring compound with three nitrogen atoms, used in similar applications but with different reactivity.
Uniqueness: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its ability to undergo “Click” chemistry makes it a valuable tool in synthetic chemistry .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
1-(2H-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C5H7N3O/c1-2-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |
InChIキー |
MVQMLVAJRDIAOQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


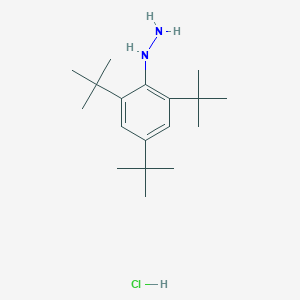
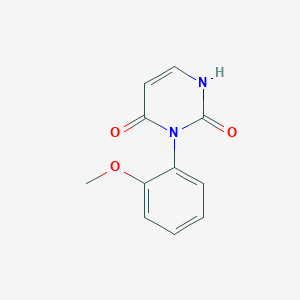


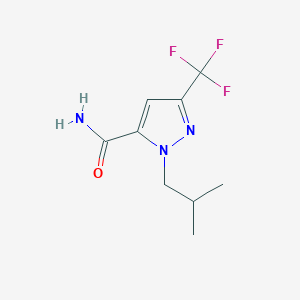
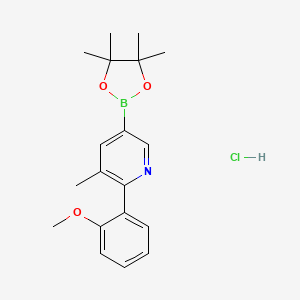
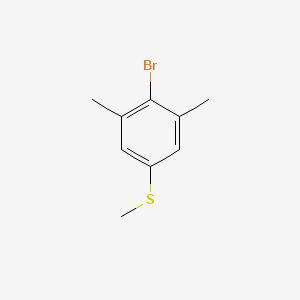
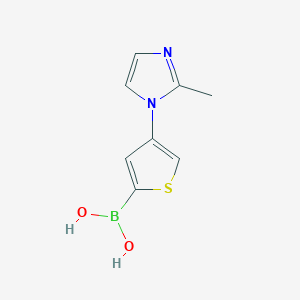
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
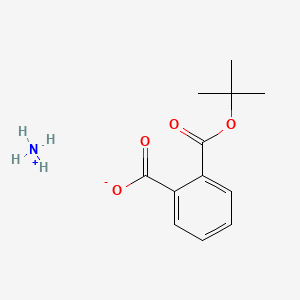

![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
